molecular formula C16H21N3O2 B1471062 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine CAS No. 1461708-10-0

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine

Cat. No.: B1471062
CAS No.: 1461708-10-0
M. Wt: 287.36 g/mol
InChI Key: FGWQSXYWXCMULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrazole core, which is further substituted with a 3-methoxyphenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the 3-methoxyphenyl and methyl groups.

The final step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction, where the pyrazole intermediate is reacted with morpholine under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]morpholine
  • 3-[1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]morpholine
  • 3-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]morpholine

Uniqueness

The unique combination of the 3-methoxyphenyl group, two methyl groups, and the morpholine ring in 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine distinguishes it from other similar compounds. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-16(15-10-21-8-7-17-15)12(2)19(18-11)13-5-4-6-14(9-13)20-3/h4-6,9,15,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWQSXYWXCMULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)C3COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Reactant of Route 2
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Reactant of Route 3
Reactant of Route 3
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Reactant of Route 4
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Reactant of Route 5
Reactant of Route 5
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Reactant of Route 6
Reactant of Route 6
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.